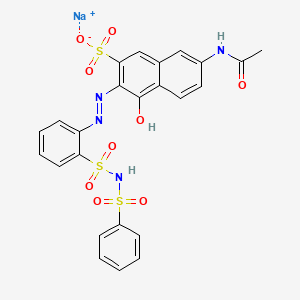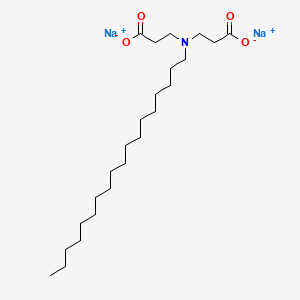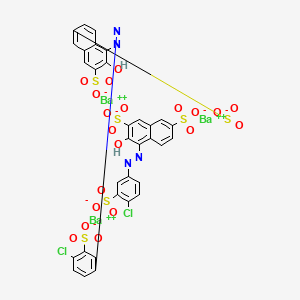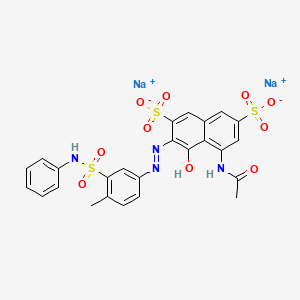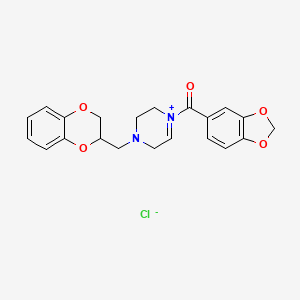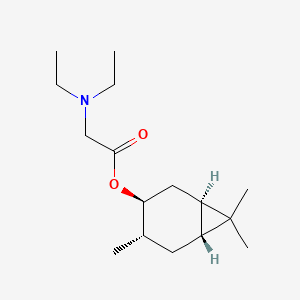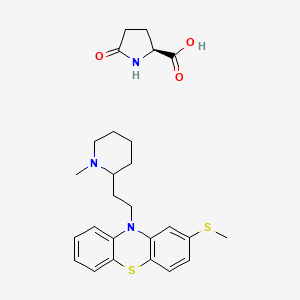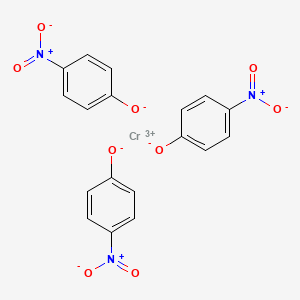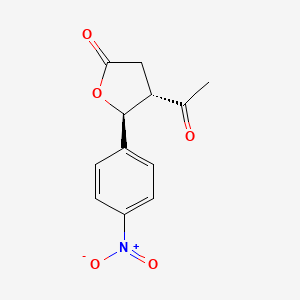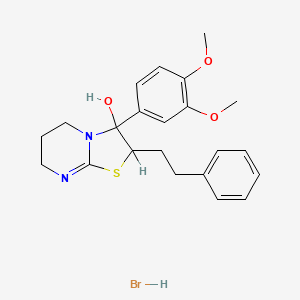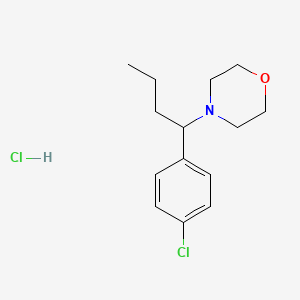
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a butyl chain that is further substituted with a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of the p-chlorophenylbutyl intermediate: This step involves the reaction of p-chlorobenzyl chloride with butyl lithium to form p-chlorophenylbutyl lithium.
Formation of the morpholine derivative: The p-chlorophenylbutyl lithium is then reacted with morpholine to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the morpholine derivative to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Another morpholine derivative with a similar structure but different substituents.
Amorolfine: A morpholine antifungal drug with a different substitution pattern.
Uniqueness
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-chlorophenyl group and butyl chain contribute to its specific interactions with molecular targets, differentiating it from other morpholine derivatives.
Properties
CAS No. |
74037-69-7 |
|---|---|
Molecular Formula |
C14H21Cl2NO |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)butyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-3-14(16-8-10-17-11-9-16)12-4-6-13(15)7-5-12;/h4-7,14H,2-3,8-11H2,1H3;1H |
InChI Key |
SEUCFKDKFDESJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


